Home > Products > Screening Compounds P11463 > N-(2-methoxy-5-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
N-(2-methoxy-5-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide -

N-(2-methoxy-5-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Catalog Number: EVT-3762753
CAS Number:
Molecular Formula: C21H19N3O6S
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound features a carbazole ring system substituted with a phenylsulfonyl group at position 9 and a dichloro-substituted nitrophenyl ring at position 2. It exhibits intramolecular C—H⋯O interactions and intermolecular C—Cl⋯O halogen bonds in its crystal structure. []

Compound Description: This compound is synthesized via benzoylation and crystallizes using a slow evaporation technique with DMSO as a solvent. It exhibits good optical transmittance in the 350–1000 nm range, suggesting potential optical applications. []

Compound Description: This compound acts as a potent biological analogue for sulpiride and was synthesized as a radioligand for radioimmunoassay of sulpiride-related compounds. It features an ethyl sulfonyl group at the 5 position of the benzamide core, an iodo group at position 4, and a pyrrolidinylmethyl substituent on the amide nitrogen. []

Compound Description: This series of compounds was synthesized and evaluated for their gastrokinetic activity. They feature a 4-amino-5-chloro-2-methoxy benzamide core with a morpholinylmethyl substituent on the amide nitrogen, where the morpholine ring has various substituents at the 4 position. []

Compound Description: This compound was identified as a potent neuroleptic agent with significantly higher activity than haloperidol and metoclopramide. It exhibits a low cataleptogenicity compared to the reference drugs, making it a promising candidate for psychosis treatment. []

Compound Description: This compound, initially developed as a gastrin-releasing peptide/neuromedin B receptor antagonist, was later identified as a potent mixed FPR1/FPR2 agonist. It exhibits nanomolar EC50 values for these receptors and can activate reactive oxygen species production in human neutrophils. []

Compound Description: Similar to PD168368, this compound was originally designed as a gastrin-releasing peptide/neuromedin B receptor antagonist but demonstrated potent mixed FPR1/FPR2 agonist activity. It is a potent chemoattractant for human neutrophils and activates reactive oxygen species production. []

Compound Description: This compound demonstrates high affinity for 5HT2-receptors. Two radioiodinated versions of this compound were synthesized, with the one iodinated at the 5-position of the methoxybenzamide group showing high affinity and selectivity for 5HT2 receptors in vitro. []

Compound Description: Amisulpride is a second-generation antipsychotic drug. Studies suggest that amisulpride, unlike the first-generation antipsychotic haloperidol, does not significantly increase lipid peroxidation in human plasma in vitro and may even decrease it after 24 hours. [, ]

Compound Description: This compound, also known as YM-09151-2, is a potent neuroleptic agent. It was labeled with carbon-14 and deuterium for biochemical studies, specifically investigating its metabolism and pharmacokinetics. []

Compound Description: This compound is a dihydropteridin imidazolidinone derivative studied for its novel multi-hydrate and polymorph forms, with potential use as a medication for autoimmune diseases. [, ]

Compound Description: This compound is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used for treating various blood cancers. It arises from the oxidation of Venetoclax and can undergo [, ] Meisenheimer rearrangement to form another impurity, Venetoclax hydroxylamine impurity (VHA). []

Compound Description: This compound is another potential oxidative impurity of Venetoclax, formed through the [, ] Meisenheimer rearrangement of Venetoclax N-oxide. []

Compound Description: This compound is a phenylpyrimidine derivative investigated for its radiosensitizing effect on human lung cancer cells. It shows promising activity by inhibiting cell viability and increasing the proportion of cells arrested at the G2/M phase of the cell cycle. []

Compound Description: This compound, a phenylpyrimidine derivative, was studied for its potential as a radiosensitizer in lung cancer cells. It displayed significant inhibitory effects on cell viability and cell cycle progression, suggesting its potential in enhancing the effectiveness of radiotherapy. []

Compound Description: PPA14 is a phenylpyrimidine derivative investigated as a potential radiosensitizer. It demonstrated promising activity by inhibiting cell viability and inducing G2/M cell cycle arrest. Additionally, combined treatment with PPA14 and radiation significantly reduced clonogenic survival in lung cancer cells. []

Compound Description: This phenylpyrimidine derivative is a potent pan CDK inhibitor with promising radiosensitizing activity. It significantly increased the sub-G1 cell population, increased the levels of cyclin B1 and CDK1 phosphorylation, and enhanced the effectiveness of radiotherapy in lung cancer cells. []

Compound Description: This compound, a phenylpyrimidine derivative, was studied for its potential as a radiosensitizer in lung cancer cells. It demonstrated good inhibitory effects on cell viability and cell cycle progression, suggesting its ability to enhance the effectiveness of radiotherapy. []

Compound Description: This compound is a benzamide derivative mentioned in a patent related to inhibitors for GLYT-1, a glycine transporter. []

Compound Description: This series of benzamide derivatives was synthesized and evaluated for their dual antagonist activity at dopamine D2 and serotonin 5-HT3 receptors. These compounds are considered potential broad-spectrum antiemetic agents. []

Compound Description: SC-49518 is a benzamide compound investigated for its ability to stimulate gastrointestinal motility. It acts as an agonist at the 5-HT4 receptor and was found to be effective in enhancing gastric emptying and reversing delayed gastric emptying in a canine model of gastroparesis. []

Compound Description: This compound is a dihydropteridin imidazolidinone derivative studied for its various crystalline forms, including the free base and trihydrochloride salt. It has potential applications in pharmaceutical compositions. [, ]

Compound Description: This compound is a selective Bcl-2 inhibitor with potential therapeutic applications in treating autoimmune diseases such as systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. It demonstrates high selectivity for Bcl-2 over other Bcl-2 family proteins. [, ]

Compound Description: Similar to the previous compound, this is a selective Bcl-2 inhibitor with potential therapeutic applications in treating autoimmune diseases such as systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. It shows high selectivity for Bcl-2 over other Bcl-2 family proteins. []

Compound Description: This benzamide derivative is a selective serotonin 4 receptor antagonist with potential therapeutic applications as a digestive function enhancer and in treating various digestive, central nervous system, cardiac, and urological diseases. It exhibits high affinity and agonistic activity at the serotonin 4 receptor, good absorption, and low toxicity. []

Properties

Product Name

N-(2-methoxy-5-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide

Molecular Formula

C21H19N3O6S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C21H19N3O6S/c1-23(31(28,29)18-6-4-3-5-7-18)16-10-8-15(9-11-16)21(25)22-19-14-17(24(26)27)12-13-20(19)30-2/h3-14H,1-2H3,(H,22,25)

InChI Key

KDOMIZLCBKKFBA-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.